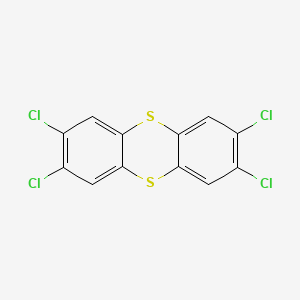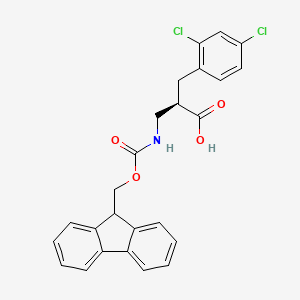
Fmoc-(r)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid: is a synthetic compound used primarily in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The compound also contains a 2,4-dichlorobenzyl group, which adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid typically involves multiple steps. One common method involves the protection of the amino group with the Fmoc group, followed by the introduction of the 2,4-dichlorobenzyl group. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.
Industrial Production Methods: In an industrial setting, the production of Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions: Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The 2,4-dichlorobenzyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of new derivatives with different functional groups.
科学的研究の応用
Chemistry: Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is widely used in peptide synthesis as a building block. Its Fmoc protecting group allows for selective deprotection, enabling the stepwise construction of peptides.
Biology: In biological research, the compound is used to synthesize peptides that can be studied for their biological activity. These peptides can serve as models for understanding protein structure and function.
Medicine: The compound is used in the development of peptide-based drugs. Peptides synthesized using Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid can be tested for their therapeutic potential in various diseases.
Industry: In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptides for drug development and production.
作用機序
The mechanism of action of Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The 2,4-dichlorobenzyl group can influence the chemical properties of the resulting peptides, potentially affecting their biological activity.
類似化合物との比較
Fmoc-®-3-amino-2-(2,4-dichlorophenyl)propanoic acid: Similar in structure but with a phenyl group instead of a benzyl group.
Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)butanoic acid: Similar but with a butanoic acid backbone instead of propanoic acid.
Uniqueness: Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is unique due to the presence of both the Fmoc protecting group and the 2,4-dichlorobenzyl group. This combination provides specific chemical properties that are valuable in peptide synthesis, making it a preferred choice for researchers in the field.
特性
分子式 |
C25H21Cl2NO4 |
|---|---|
分子量 |
470.3 g/mol |
IUPAC名 |
(2R)-2-[(2,4-dichlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-17-10-9-15(23(27)12-17)11-16(24(29)30)13-28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,16,22H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m1/s1 |
InChIキー |
ALVXBSMVLRYCLH-MRXNPFEDSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


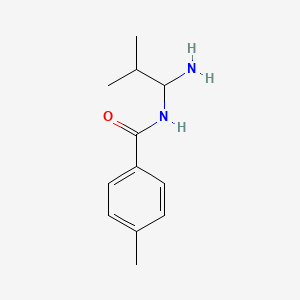
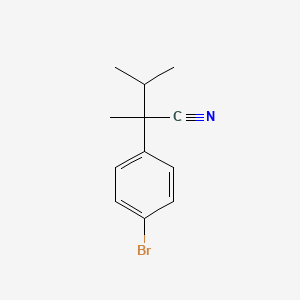
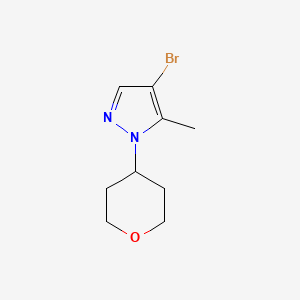
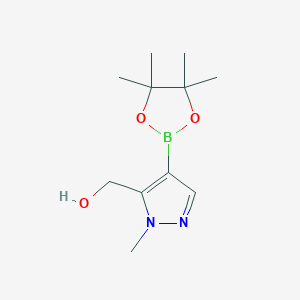
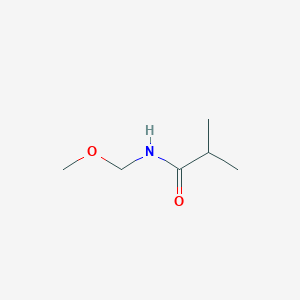
![3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid](/img/structure/B13978617.png)
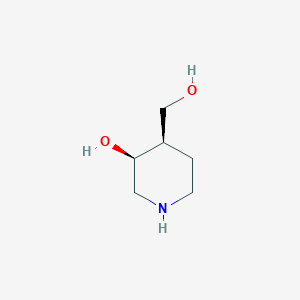
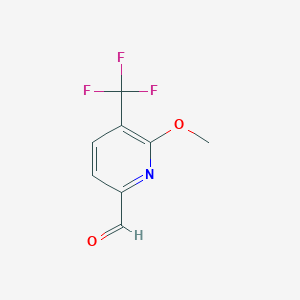
![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)

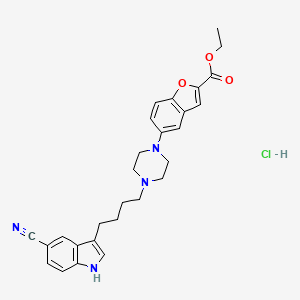
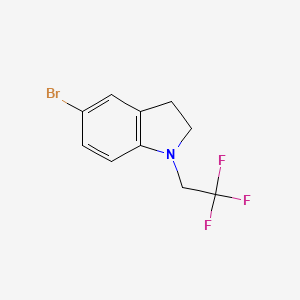
![Benzo[h]quinoline-4-carbonitrile](/img/structure/B13978688.png)
